molecular formula C23H32N2O3S2 B2365355 2-(4-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1235134-42-5

2-(4-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No. B2365355
CAS RN: 1235134-42-5
M. Wt: 448.64
InChI Key: KJTSQTJIWOPBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H32N2O3S2 and its molecular weight is 448.64. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Properties

Piperidine derivatives, including those similar in structure to the compound , have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to analyze their effectiveness (Kaya et al., 2016).

Antagonists for HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives, closely related to the compound, have shown potential as small molecular antagonists for preventing human HIV-1 infection. Their structural characterization indicates possible applications in drug development (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer Treatment

Studies have been conducted on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, such as high singlet oxygen quantum yield, making them potentially valuable in cancer treatment (Pişkin et al., 2020).

Phospholipase A2 Inhibition and Cardiovascular Protection

A series of benzenesulfonamides, structurally related to the compound, have been prepared and evaluated as membrane-bound phospholipase A2 inhibitors. They have shown potential in reducing the size of myocardial infarction in animal models, suggesting applications in cardiovascular protection (Oinuma et al., 1991).

Antibacterial Agents Against Escherichia Coli

Benzenesulfonamides derived from N-sulfonation of related compounds have been synthesized and tested as biofilm inhibitors on Escherichia coli. Some of these compounds have demonstrated significant inhibitory effects, indicating potential as antibacterial agents (Abbasi et al., 2019).

Mechanism of Action

This compound is a selective serotonin 2A receptor inverse agonist . It shows high potency as an inverse agonist and competitive antagonist at 5HT2A receptors . In addition, it exhibits antagonism at 5HT2C receptors . Unlike other antipsychotic drugs, it does not have significant potency for D2 and H1 receptors that have been implicated in the dose-limiting side effects .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S2/c1-28-22-9-7-19(8-10-22)13-16-30(26,27)24-17-20-11-14-25(15-12-20)18-21-5-3-4-6-23(21)29-2/h3-10,20,24H,11-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTSQTJIWOPBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.